molecular formula C25H34N4O3 B2424615 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1172342-21-0

1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2424615
CAS No.: 1172342-21-0
M. Wt: 438.572
InChI Key: AGRSDMHGTZFXJQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

This compound's structural components, such as the tetrahydroquinoline and pyrrolidine segments, have been subjects of interest in synthetic chemistry, aiming to develop novel compounds with potential biological activities. The synthesis of related quinoline and pyrrolidine derivatives through various chemical reactions highlights the versatility and importance of these structural motifs in medicinal chemistry.

  • Synthesis of Quinoline Derivatives : Studies have described the synthesis of quinoline derivatives through reactions involving intermediates similar to the structural components of the specified compound. These synthetic routes offer pathways to a broad range of biologically active compounds (Phillips & Castle, 1980; Lu & Shi, 2007).

  • C-H Functionalization and Redox-Annulations : The C-H functionalization of cyclic amines like pyrrolidine, leading to redox-annulations with α,β-unsaturated carbonyl compounds, demonstrates the synthetic utility of these structures in constructing complex molecules (Kang et al., 2015).

Potential Biological Activities

The structural analogs of this compound have been investigated for their potential biological activities, particularly as anticancer agents and in the modulation of biological receptors:

  • Anticancer Agents : Compounds with structural similarities have been evaluated for their anticancer properties, specifically targeting topoisomerase I, an enzyme critical for DNA replication. The modifications at specific positions of these compounds significantly influence their biological activity (Ruchelman et al., 2004).

  • Receptor Modulation : Research into similar compounds has also explored their role in modulating receptors within the central nervous system, offering insights into their potential therapeutic applications. These studies highlight the compound's relevance in developing new drugs with specific receptor activities (Wang et al., 2011).

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-28-10-6-7-18-13-19(8-9-23(18)28)24(29-11-4-5-12-29)17-26-25(30)27-20-14-21(31-2)16-22(15-20)32-3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRSDMHGTZFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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